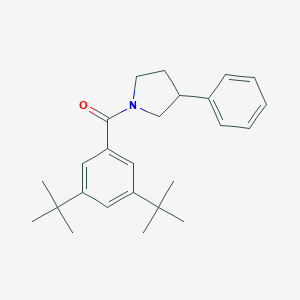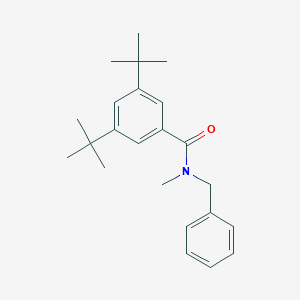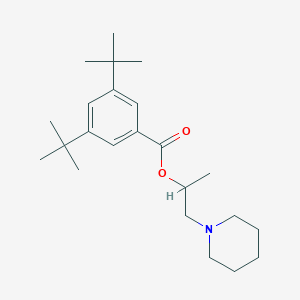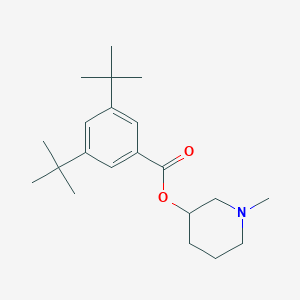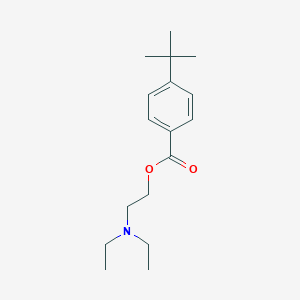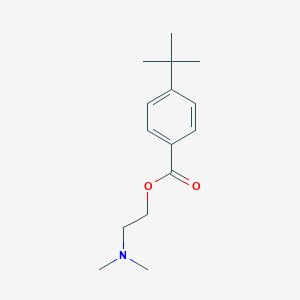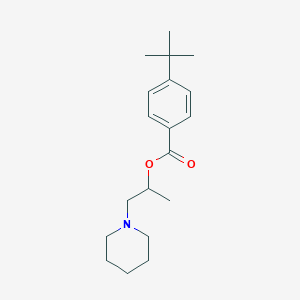![molecular formula C16H21NO3 B295048 1-Azabicyclo[2.2.2]oct-3-yl 4-ethoxybenzoate](/img/structure/B295048.png)
1-Azabicyclo[2.2.2]oct-3-yl 4-ethoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Azabicyclo[2.2.2]oct-3-yl 4-ethoxybenzoate, also known as A-84, is a chemical compound that has been of interest to researchers due to its potential applications in the field of neuroscience. A-84 is a muscarinic acetylcholine receptor agonist, which means that it can activate specific receptors in the brain that are involved in a variety of physiological processes. In
科学研究应用
1-Azabicyclo[2.2.2]oct-3-yl 4-ethoxybenzoate has been used in scientific research to study the muscarinic acetylcholine receptor system, which is involved in a variety of physiological processes, including learning and memory, attention, and movement control. This compound has been shown to selectively activate the M1 and M4 subtypes of muscarinic receptors, which are primarily located in the brain. This selectivity makes this compound a useful tool for studying the specific functions of these receptor subtypes.
作用机制
1-Azabicyclo[2.2.2]oct-3-yl 4-ethoxybenzoate acts as an agonist for the M1 and M4 subtypes of muscarinic acetylcholine receptors. When this compound binds to these receptors, it activates a signaling pathway that leads to the release of intracellular messengers, such as calcium ions and cyclic AMP. This activation of the muscarinic receptor system can have a variety of effects on neuronal activity, including the modulation of neurotransmitter release and the regulation of ion channels.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on the brain. Studies have demonstrated that this compound can enhance cognition and memory in animal models, suggesting that it may have potential therapeutic applications for cognitive disorders such as Alzheimer's disease. This compound has also been shown to modulate dopamine release in the brain, which may have implications for the treatment of Parkinson's disease.
实验室实验的优点和局限性
One advantage of 1-Azabicyclo[2.2.2]oct-3-yl 4-ethoxybenzoate is its selectivity for the M1 and M4 subtypes of muscarinic receptors, which allows researchers to study the specific functions of these receptor subtypes. However, this compound also has limitations as a research tool, including its relatively short half-life and the need for careful dosing to avoid toxic effects.
未来方向
There are several future directions for research on 1-Azabicyclo[2.2.2]oct-3-yl 4-ethoxybenzoate. One area of interest is the development of novel compounds based on the structure of this compound that may have improved pharmacokinetic properties and therapeutic potential. Another area of research is the investigation of the role of muscarinic receptors in neurological and psychiatric disorders, and the potential use of muscarinic agonists such as this compound as therapeutic agents. Finally, further studies are needed to elucidate the precise mechanisms of action of this compound and its effects on neuronal signaling and behavior.
合成方法
The synthesis of 1-Azabicyclo[2.2.2]oct-3-yl 4-ethoxybenzoate involves several steps, starting with the reaction of ethyl 4-bromobenzoate with 1-azabicyclo[2.2.2]oct-3-ene. This reaction results in the formation of ethyl 4-(1-azabicyclo[2.2.2]oct-3-yl)benzoate, which is then treated with sodium ethoxide to yield this compound. The final product is purified using column chromatography to obtain a pure compound.
属性
分子式 |
C16H21NO3 |
|---|---|
分子量 |
275.34 g/mol |
IUPAC 名称 |
1-azabicyclo[2.2.2]octan-3-yl 4-ethoxybenzoate |
InChI |
InChI=1S/C16H21NO3/c1-2-19-14-5-3-13(4-6-14)16(18)20-15-11-17-9-7-12(15)8-10-17/h3-6,12,15H,2,7-11H2,1H3 |
InChI 键 |
QCFUXVRBVWQPDP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2CN3CCC2CC3 |
规范 SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2CN3CCC2CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


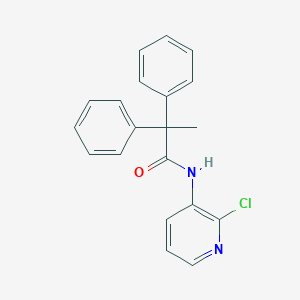
![2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294980.png)
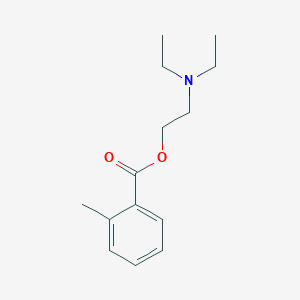
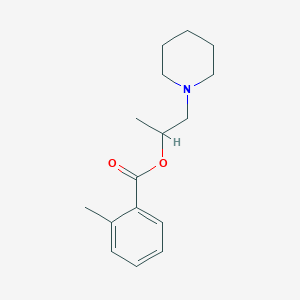
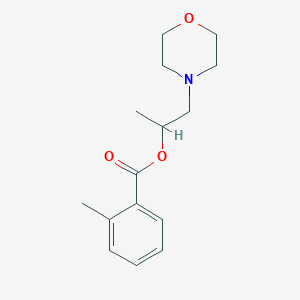
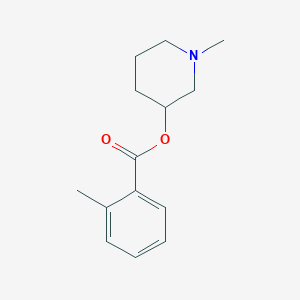
![2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate](/img/structure/B294987.png)
